2,4-二氨基-6-哌啶嘧啶

描述

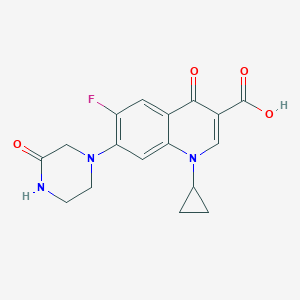

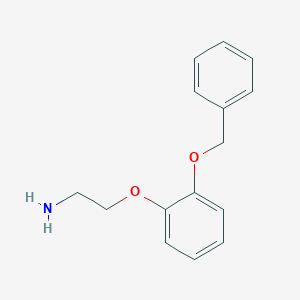

2,4-Diamino-6-piperidinopyrimidine is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are of significant interest due to their biological activities and potential applications in medicinal chemistry. Pyrimidine derivatives have been studied extensively for their antibacterial properties and as inhibitors of various enzymes, such as dihydrofolate reductase (DHFR), which is a target for antifolate drugs . Additionally, piperidine, a six-membered ring with one nitrogen atom, is a common scaffold in drug discovery due to its presence in many bioactive compounds .

Synthesis Analysis

The synthesis of 2,4-diamino-6-piperidinopyrimidine derivatives can be achieved through various methods. One approach involves the condensation of 2,4-diamino-5-(hydroxymethyl)pyrimidine with tetrahydroquinolines in an acidic medium, followed by catalytic aromatization or routine aromatic substitution to yield quinolinylmethyl analogues . Another method for synthesizing piperidine derivatives is a diastereoselective synthesis that allows for complete control of reaction selectivity by altering the order of the reaction sequence . Additionally, a one-pot azaelectrocyclization protocol has been developed for the stereocontrolled synthesis of 2,4,6-trisubstituted piperidine diastereomers .

Molecular Structure Analysis

The molecular structure of 2,4-diamino-6-piperidinopyrimidine derivatives can be analyzed through various spectroscopic techniques. For instance, the structures of related compounds have been discussed based on pK-values and UV spectra . Crystallographic data can provide insights into the conformation and packing of these molecules, as seen in the crystal structures of lipophilic antifolates with similar pyrimidine scaffolds .

Chemical Reactions Analysis

2,4-Diamino-6-piperidinopyrimidine derivatives can undergo a range of chemical reactions. These include gamma-amino substitution with arylalkyl groups to yield potent and selective inhibitors of dipeptidyl peptidase II (DPP II) . The nature of substituents on the pyrimidine ring, such as the 4-amino group, can significantly influence the compound's affinity for biological targets like alpha 2-adrenoceptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-diamino-6-piperidinopyrimidine derivatives are influenced by their molecular structure. For example, the introduction of alkyl chains can affect the lipophilicity of the compounds, which is an important factor in their antineoplastic activity . The presence of various functional groups on the pyrimidine ring can also affect the compound's solubility, stability, and reactivity .

科学研究应用

1. Anti-Tubercular Activities

- Summary of Application : 2,4-Diamino-6-piperidinopyrimidine derivatives have been synthesized and evaluated for their anti-tubercular activities. The dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) is believed to be an important drug target in anti-TB drug development .

- Methods of Application : The compounds were designed to contain a 2,4-diaminopyrimidine core with side chains to occupy the glycerol binding site with proper hydrophilicity for cell entry .

- Results or Outcomes : Among the synthesized compounds, compound 16l showed a good anti-TB activity (MIC = 6.25 μg/mL) with a significant selectivity against vero cells .

2. Vasodilator Drug Minoxidil

- Summary of Application : 2,4-Diamino-6-piperidinopyrimidine is an analogue of Minoxidil, a drug initially developed as an anti-hypertensive agent. It has been found to also cause growth of hair, acting as a hypertrichotic agent .

- Methods of Application : The inclusion complex of β-cyclodextrin and minoxidil was synthesized using two methods—kneading and freeze-drying—and characterized by various spectroscopic techniques .

- Results or Outcomes : The studies of solubility and the data obtained by nuclear magnetic resonance spectroscopy showed a weak interaction between the guest and the cyclodextrin molecules in solution .

3. Synthesis of Minoxidil

- Summary of Application : 2,4-Diamino-6-piperidinopyrimidine 3-oxide, also known as Minoxidil, was primarily recognized as a drug for reducing vascular resistance to blood flow. It was later introduced as a more important medicine for topical stimulation of hair growth and baldness reverting as well as treatment of androgenic alopecia through increasing prostaglandin endoperoxide synthesis .

- Methods of Application : In this study, magnetic nanoparticles (MNPs) of spinel ferrites (MFe$_ {2}$O$_ {4}$, M = Co, Ni, Fe, Cu, and Zn) via solid-state grinding procedure were prepared and then characterized using X-ray diffraction, scanning electron microscopy, transmission electron microscopy, vibrating sample magnetometer, and Fourier transform infrared techniques. The prepared nanoferrites were utilized as efficient and green heterogeneous catalysts for N-oxidation of 2,6-diamino-4-chloro-pyrimidine with H$_ {2}$O$_ {2\, }$in refluxing ethanol giving 2,6-diamino-4-chloro-pyrimidine N-oxide as a starting material for the synthesis of 2,4-diamino-6-piperidinopyrimidine 3-oxide (minoxidil) .

- Results or Outcomes : Among the examined nanoferrites, CoFe$_ {2}$O$_ {4}$ MNPs exhibited prominent catalytic activity giving the product in 95% yield within 60 min. Moreover, the reusability of nano-CoFe$_ {2}$O$_ {4\, }$was examined for 6 consecutive cycles without significant loss of catalytic activity and magnetic property .

4. Treatment of Androgenic Alopecia

- Summary of Application : Minoxidil (2,4-diamino-6-piperidinopyrimidine 3-oxide), a pyridine-derivative, is a topical drug approved by US Food and Drug Administration (FDA) for the treatment of androgenic alopecia with hereditary and progressive loss and thinning of the scalp hair .

- Results or Outcomes : Minoxidil has been found to be effective in promoting hair growth and reversing baldness in individuals with androgenic alopecia .

5. Reducing Vascular Resistance

- Summary of Application : Minoxidil (2,4-diamino-6-piperidinopyrimidine 3-oxide) was primarily recognized as a drug for reducing vascular resistance to blood flow .

- Methods of Application : The drug is typically administered orally or topically .

- Results or Outcomes : Minoxidil has been found to be effective in reducing vascular resistance, which can help in the management of hypertension .

6. Treatment of Hypertrichosis

- Summary of Application : 2,4-Diamino-6-piperidinopyrimidine, also known as Desoxyminoxidil, is an analogue of Minoxidil. It has been used in the treatment of hypertrichosis, a condition characterized by excessive hair growth .

- Methods of Application : The drug is applied topically to the affected areas .

- Results or Outcomes : Desoxyminoxidil has been found to be effective in promoting hair growth and reversing hypertrichosis .

安全和危害

未来方向

属性

IUPAC Name |

6-piperidin-1-ylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5/c10-7-6-8(13-9(11)12-7)14-4-2-1-3-5-14/h6H,1-5H2,(H4,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFIEHIRBSTAKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC(=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345669 | |

| Record name | 2,4-Diamino-6-piperidinopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Diamino-6-piperidinopyrimidine | |

CAS RN |

24867-26-3 | |

| Record name | 2,4-Pyrimidinediamine, 6-(1-piperidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024867263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diamino-6-piperidinopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24867-26-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Diamino-6-piperidinopyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAP23999WK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

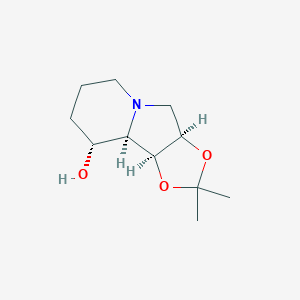

![4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one](/img/structure/B16230.png)

![Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B16245.png)

![N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B16246.png)